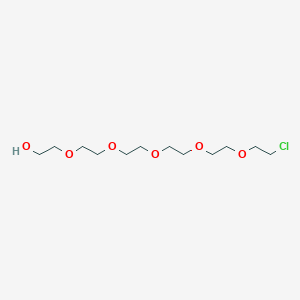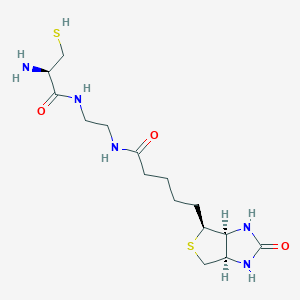
2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine
Descripción general
Descripción
2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine is a chemical compound that is used as a reactant in the preparation of pyrimidine derivatives . These derivatives are known to inhibit gene ALK protein Kinase phosphorylating kinase and cell proliferation .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine is1S/C5HCl2F3N2/c6-3-1-2 (5 (8,9)10)11-4 (7)12-3/h1H . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine are not available, it’s known that this compound can be used as a reactant in the preparation of pyrimidine derivatives .Aplicaciones Científicas De Investigación
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine has been studied for its potential in generating and functionalizing pyrimidinyl species. Specifically, 5-pyrimidyllithium species show stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine. The research highlights the high yields of 5-carboxylic acids produced from various halogenated pyrimidines through halogen/metal permutation and carboxylation processes. The formation of bipyrimidines is noted as a significant side reaction in these reactions (Schlosser, Lefebvre, & Ondi, 2006).
Selective Addition of Amines to Pyrimidines Induced by Lewis Acids
The compound is utilized in the selective addition of amines to pyrimidines. Research indicates that 2,4-diaminopyrimidine systems can be prepared from 2,4-dichloropyrimidines through sequential addition of two amines. The study also explores the use of Lewis acids to improve the ratio of isomers in favor of the 2-addition product, indicating the compound's relevance in chemical synthesis (Richter et al., 2013).
Structural Characterization in Organometallic Chemistry
2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine has been involved in the synthesis and structural characterization of diorganotin(IV) and diphenyllead(IV) complexes. The research presents the generation of complexes characterized by X-ray diffraction, showing the metal center in a distorted octahedral environment. This signifies the compound's role in the field of organometallic chemistry and material science (Rodríguez et al., 2007).
Fluorous Synthesis
The compound has been a subject of study in fluorous synthesis, where it is used in attaching various substituents and for product purification, indicating its potential in the development of novel synthetic methodologies (Zhang, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds with a trifluoromethylpyridine (tfmp) structure are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds are used in the agrochemical industry, suggesting they may interact with biochemical pathways related to pest resistance .
Pharmacokinetics
The compound’s physical form is a liquid, and it is stored at refrigerator temperatures , which may influence its bioavailability.
Result of Action
Similar compounds are known to have significant effects in the agrochemical and pharmaceutical industries .
Propiedades
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-3-1(11)2(5(8,9)10)12-4(7)13-3/h11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJRDPPTOGKOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287740 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine | |
CAS RN |
2925-96-4 | |
| Record name | NSC52337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester](/img/structure/B3050791.png)








